Product packaging for 2-(Heptan-3-yl)-1,3-dioxepane(Cat. No.:CAS No. 61732-93-2)

2-(Heptan-3-yl)-1,3-dioxepane

Cat. No.: B14565870
CAS No.: 61732-93-2
M. Wt: 200.32 g/mol
InChI Key: HHYXXJSZYGUAIJ-UHFFFAOYSA-N
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Description

2-(Heptan-3-yl)-1,3-dioxepane is a chemical compound belonging to the 1,3-dioxepane family, a class of oxygen-containing heterocycles recognized for their value in scientific research and development. This compound is characterized by a seven-membered 1,3-dioxepane ring substituted with a heptan-3-yl group, a structure that suggests specific physicochemical properties exploitable in various research fields. The primary research application of 1,3-dioxepane derivatives is in the field of perfumery and fragrance chemistry. Substituted 1,3-dioxepanes, particularly those with specific alkyl group modifications, are investigated for their utility as fragrance ingredients and intermediates in perfume creation . The cyclic acetal structure of this compound class can impart unique olfactory characteristics and may offer enhanced stability compared to linear aldehydes, making them a subject of interest for developing new scent profiles and functional materials . Researchers also explore these compounds in polymer science, where related monomers are used in the synthesis of highly branched polymers for advanced resin compositions and coating agents . This compound is supplied as a high-purity material for research purposes. It is intended for use by qualified laboratory professionals only. This product is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B14565870 2-(Heptan-3-yl)-1,3-dioxepane CAS No. 61732-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61732-93-2

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-heptan-3-yl-1,3-dioxepane

InChI

InChI=1S/C12H24O2/c1-3-5-8-11(4-2)12-13-9-6-7-10-14-12/h11-12H,3-10H2,1-2H3

InChI Key

HHYXXJSZYGUAIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1OCCCCO1

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Heptan 3 Yl 1,3 Dioxepane Analogs

Hydrolytic Stability and Mechanism Investigations

The hydrolysis of 1,3-dioxepanes, which involves the cleavage of the acetal (B89532) to its constituent carbonyl compound and 1,4-diol, is a cornerstone of their chemistry. This reaction is typically acid-catalyzed and has been the subject of extensive mechanistic and kinetic studies. youtube.comorganicchemistrytutor.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Mechanistic Pathways (A-1, A-2, A-SE2)

The acid-catalyzed hydrolysis of acetals, including 1,3-dioxepanes, is a reversible process. youtube.comorganicchemistrytutor.com The mechanism of this reaction is well-established and generally proceeds through one of three main pathways, designated A-1, A-2, and A-SE2, which differ in their molecularity and rate-determining step.

A-1 Mechanism: This is a unimolecular pathway and is the most common mechanism for the hydrolysis of simple acetals and ketals. masterorganicchemistry.comworktribe.com The process begins with a rapid, reversible protonation of one of the acetal oxygen atoms. youtube.com This is followed by the rate-determining step: the unimolecular cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion (also known as a carboxonium ion). researchgate.net This intermediate is then rapidly attacked by a water molecule, and subsequent deprotonation yields the final carbonyl compound and the diol. masterorganicchemistry.comyoutube.com The A-1 mechanism is characterized by specific acid catalysis, where the reaction rate is dependent on the hydronium ion concentration. masterorganicchemistry.com

A-2 Mechanism: This is a bimolecular pathway where the rate-determining step involves a nucleophilic attack by a water molecule on the protonated acetal. This SN2-type displacement directly forms the products without the formation of a discrete carbocation intermediate. While common for the hydrolysis of some ortho esters, the A-2 mechanism is considered less likely for simple cyclic acetals like 1,3-dioxepanes, as the evidence strongly supports the formation of a stabilized oxocarbenium ion intermediate. gla.ac.uk

A-SE2 (Electrophilic Substitution, Bimolecular): This mechanism is generally not considered significant for the hydrolysis of simple acetals.

For 1,3-dioxepane (B1593757) analogs, the hydrolysis is overwhelmingly accepted to proceed via the A-1 mechanism, owing to the stability of the resulting cyclic oxocarbenium ion intermediate. worktribe.comresearchgate.net

Kinetic Studies of 1,3-Dioxepane Hydrolysis and Rate-Limiting Steps

Kinetic studies provide crucial insights into the mechanism of acetal hydrolysis. For 1,3-dioxepanes and related cyclic acetals, the rate of hydrolysis is typically monitored under various pH conditions to establish the reaction order and identify the rate-determining step.

The vast majority of studies conclude that for the A-1 mechanism, the formation of the resonance-stabilized oxocarbenium ion is the rate-limiting step. masterorganicchemistry.comresearchgate.net This is supported by several lines of evidence, including the relationship between the hydrolysis rate and the acidity of the medium (Hammett acidity function) and the accelerating effect of electron-donating substituents at the C2 position. masterorganicchemistry.comresearchgate.net

However, under certain conditions and for specific structures, a change in the rate-determining step can occur. cdnsciencepub.comacs.org For instance, in some cyclic ketals, the breakdown of the hemiacetal intermediate can become rate-limiting at very low pH, while the formation of the oxocarbenium ion remains the slow step at higher pH. cdnsciencepub.comacs.org This changeover is attributed to the relative rates of the different steps in the hydrolysis sequence. For most 1,3-dioxepanes under typical acidic conditions, the slow step remains the initial C-O bond cleavage. cdnsciencepub.com

Influence of Substituents and Ring Size on Hydrolysis Rates and Equilibrium

The rate and equilibrium of acetal hydrolysis are significantly influenced by structural features, including the nature of substituents and the size of the acetal ring.

Substituent Effects: The stability of the oxocarbenium ion intermediate is paramount in determining the hydrolysis rate. researchgate.net

Substituents at C2: Electron-donating groups attached to the C2 carbon (the acetal carbon) stabilize the positively charged intermediate through inductive and resonance effects, thereby increasing the rate of hydrolysis. researchgate.netnih.gov Conversely, electron-withdrawing groups destabilize the intermediate and decrease the hydrolysis rate. acs.orgresearchgate.net For 2-(heptan-3-yl)-1,3-dioxepane, the secondary alkyl group is moderately electron-donating, leading to a moderate hydrolysis rate compared to derivatives with more strongly donating or withdrawing groups.

Substituents on the Ring: Alkyl substituents on the carbon backbone of the dioxepane ring can also influence the rate through steric and electronic effects, altering the conformation of the ring and the stability of the transition state.

Ring Size Effects: The size of the acetal ring has a profound impact on its stability and rate of hydrolysis. gla.ac.ukacs.org

Five- and Six-Membered Rings (Dioxolanes and Dioxanes): These are generally more stable and hydrolyze more slowly than their acyclic counterparts. researchgate.netlibretexts.orgchemtube3d.com This is attributed to favorable conformational and entropic factors. researchgate.netchemtube3d.com

Seven-Membered Rings (Dioxepanes): 1,3-Dioxepanes are typically less stable and hydrolyze faster than the corresponding five- and six-membered ring acetals. gla.ac.ukacs.org The increased ring strain and greater conformational flexibility in the seven-membered ring lead to a lower activation energy for the formation of the oxocarbenium ion intermediate. acs.org Studies comparing cyclic ketals of varying ring sizes have shown that seven-membered rings hydrolyze significantly faster than five- or six-membered rings. gla.ac.ukacs.org

Table 1: Relative Hydrolysis Rates of Cyclic Acetals as a Function of Ring Size and Substitution

Acetal TypeRing SizeC2-SubstituentRelative Rate of HydrolysisReference(s)
1,3-Dioxolane (B20135)5-CH₃1 acs.org
1,3-Dioxane (B1201747)6-CH₃~0.1 acs.org
1,3-Dioxepane7-CH₃~10-20 gla.ac.ukacs.org
2-Phenyl-1,3-dioxane6-C₆H₅1 lookchem.com
2-(p-Methoxyphenyl)-1,3-dioxane6-C₆H₄OCH₃~10 nih.gov
2-(p-Nitrophenyl)-1,3-dioxane6-C₆H₄NO₂~0.01 acs.org

Note: Relative rates are approximate and can vary based on specific reaction conditions.

Diastereomer-Differentiating Hydrolysis for Stereoisomer Separation

The rate of hydrolysis can be sensitive to the stereochemistry of the acetal. This principle can be exploited for the kinetic resolution of diastereomeric mixtures. For cyclic acetals derived from chiral diols or chiral carbonyl compounds, the different diastereomers may exhibit significantly different hydrolysis rates due to steric and stereoelectronic effects. thieme-connect.de

For instance, it has been demonstrated that acetonides of anti-1,3-diols hydrolyze much more rapidly than their syn-isomers. thieme-connect.de By carefully controlling the reaction conditions (e.g., time, temperature, and acid concentration), it is possible to selectively hydrolyze one diastereomer while leaving the other largely intact. This difference in reactivity provides a practical method for the separation and purification of stereoisomers, which can be a significant challenge using conventional methods like chromatography. thieme-connect.de

Electrochemically Assisted Deprotection under Mild Conditions

While acid-catalyzed hydrolysis is the traditional method for acetal deprotection, it can be incompatible with acid-sensitive functional groups elsewhere in a molecule. This has driven the development of milder deprotection strategies. acs.orgorganic-chemistry.orgorganic-chemistry.orgscispace.comresearchgate.netorganic-chemistry.org A novel and green approach is electrochemically assisted deprotection. rsc.orgresearchgate.net

This method allows for the cleavage of acetals under neutral, acid-free conditions. rsc.org The reaction is typically carried out using inexpensive graphite (B72142) electrodes in the presence of an electrolyte, such as lithium perchlorate (B79767) (LiClO₄), which can also serve as the oxygen source for the newly formed carbonyl group. rsc.orgresearchgate.net The process is driven by a catalytic amount of electrical input, making it highly efficient and environmentally friendly by avoiding the use of harsh chemical reagents and the subsequent neutralization and waste disposal steps. rsc.org This technique shows high functional group tolerance and represents a significant advance in mild deprotection methodologies applicable to complex molecules containing 1,3-dioxepane moieties. researchgate.netacs.org

Ring-Opening Reactions (Beyond Hydrolysis)

Beyond hydrolysis, the 1,3-dioxepane ring can undergo a variety of other ring-opening transformations, providing pathways to diverse functionalized products. These reactions often involve cleavage of a C-O bond under non-hydrolytic conditions.

Reductive Ring Opening: The regioselective reductive opening of cyclic acetals is a powerful tool in synthetic chemistry, particularly in carbohydrate chemistry, for generating partially protected polyol structures. researchgate.net This transformation is typically achieved using a combination of a Lewis acid and a hydride reducing agent.

Reagents: Common reagent systems include diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride with aluminum chloride (LiAlH₄-AlCl₃), and sodium cyanoborohydride with an acid catalyst (NaBH₃CN-H⁺). researchgate.net

Mechanism and Regioselectivity: The Lewis acid coordinates to one of the acetal oxygens, activating it for cleavage. The hydride reagent then delivers a hydride ion to the C2 carbon, leading to the reductive opening of the ring to form a hydroxy ether. The regioselectivity of the cleavage (i.e., which C-O bond is broken) is influenced by steric and electronic factors, as well as the specific reagent system employed. researchgate.net

Radical Ring-Opening Polymerization: Related cyclic acetal structures, such as cyclic ketene (B1206846) acetals, can undergo radical ring-opening polymerization (rROP). nih.govacs.org In this process, a radical initiator adds to the double bond (if present) or abstracts a hydrogen atom, leading to the formation of a radical intermediate that can undergo ring-opening. This process typically leads to the formation of polyesters or polyacetals, depending on the structure of the monomer and the reaction conditions. nih.govacs.org

Other Ring-Opening Reactions:

Reaction with Halosilanes: Reagents such as trimethylsilyl (B98337) iodide (TMSI) can effect the ring-opening of cyclic acetals. The reaction involves the cleavage of a C-O bond to generate a silyloxy group and an iodoalkyl group. acs.org

Cationic Ring-Opening Polymerization: In the presence of strong cationic initiators, 1,3-dioxepane and its simpler analog, 1,3-dioxolane, can undergo cationic ring-opening polymerization (CROP) to form polyethers. researchgate.netrsc.org This process is often accompanied by side reactions, including the formation of cyclic oligomers. researchgate.netrsc.org

Reductive and Lewis Acid Mediated Ring Opening of 1,3-Dioxepanes

The cleavage of the 1,3-dioxepane ring can be achieved through both reductive and Lewis acid-mediated pathways, providing access to a variety of functionalized products. These reactions typically involve the activation of one of the acetal oxygen atoms, leading to the formation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile or a reducing agent.

Reductive cleavage of 2-unsubstituted 1,3-dioxepanes can be accomplished using reagents such as triethylsilane in the presence of colloidal nickel. thieme-connect.de This process yields monomethylated 1,3-diols, where a triethylsilyl ether is formed at the less sterically hindered oxygen position. thieme-connect.de This method is also effective for the cleavage of other cyclic acetals like 1,3-dioxanes and 1,3-dioxolanes. thieme-connect.de

Lewis acids are potent catalysts for the ring opening of 1,3-dioxepanes and their analogs. The reaction of 1,3-dioxanes with diisobutylaluminium hydride (DIBAL-H) can lead to regioselective cleavage, affording a mono-protected 1,3-diol. thieme-connect.de Similarly, the use of various Lewis acids in carbohydrate chemistry has been shown to effect the regioselective opening of 1,3-dioxane-type acetals, a transformation that can be conceptually extended to 1,3-dioxepane systems. researchgate.net The choice of Lewis acid and hydride source can influence the regioselectivity of the ring opening. researchgate.net For instance, the combination of LiAlH4-AlCl3 has been used for the reductive ring opening of several 1,3-dioxanofurans. researchgate.net

The general mechanism for Lewis acid-mediated reductive ring opening involves the coordination of the Lewis acid to one of the oxygen atoms, followed by hydride attack on the resulting oxocarbenium ion. researchgate.net The regiochemical outcome is often dictated by steric and electronic factors within the substrate. researchgate.net

Table 1: Reductive Ring Opening of 1,3-Dioxepane Analogs

Substrate TypeReagentsProductReference
2-Unsubstituted 1,3-dioxepaneTriethylsilane, colloidal NiMonomethylated 1,3-diol (as silyl (B83357) ether) thieme-connect.de
1,3-Dioxane analogDIBAL-HMono-protected 1,3-diol thieme-connect.de
Carbohydrate-derived 1,3-dioxaneLiAlH4-AlCl3Reductively opened product researchgate.net
p-Methoxybenzylidene acetalDIBAL-HBenzyl ether at the least hindered oxygen researchgate.net

Intramolecular Ring Opening for the Generation of Smaller Cyclic Systems

Intramolecular reactions involving the ring opening of 1,3-dioxepanes can be a powerful strategy for the synthesis of smaller heterocyclic systems. A notable example is the Lewis acid-catalyzed vinyl acetal rearrangement of 4,5-dihydro-1,3-dioxepines, which provides stereoselective access to cis- and trans-2,3-disubstituted tetrahydrofurans. nih.gov This transformation proceeds through an oxocarbenium ion intermediate that undergoes a rearrangement to form the five-membered ring. nih.gov The stereochemical outcome of this rearrangement can often be controlled by the reaction temperature. Lower temperatures generally favor the formation of the cis-isomer, while higher temperatures lead to the thermodynamically more stable trans-isomer. nih.gov

Another approach involves the intramolecular reaction of carbon nucleophiles, such as silyl enol ethers, onto Lewis acid-activated 1,3-dioxepanes to generate medium-ring cyclic ethers. thieme-connect.de This method has also been applied to the synthesis of tetrahydropyran-4-ones from 1,3-dioxane precursors. thieme-connect.de Additionally, treatment of 3-halopropyl or 2-haloethyl acetals (including 1,3-dioxanes) with magnesium can induce an intramolecular reaction at the C2 position of the dioxane ring, leading to the formation of smaller rings like cyclopropanes and cyclobutanes. thieme-connect.de

Table 2: Intramolecular Ring Opening of 1,3-Dioxepane Analogs for Smaller Ring Synthesis

Starting MaterialReagent/CatalystProductKey FeatureReference
4,5-Dihydro-1,3-dioxepineBF3·OEt2cis-2,3-Disubstituted tetrahydrofuranStereoselective rearrangement nih.gov
4,5-Dihydro-1,3-dioxepineZn(OTf)2 (at high temp.)trans-2,3-Disubstituted tetrahydrofuranTemperature-controlled stereoselectivity nih.gov
1,3-Dioxepane with nucleophilic side chainLewis AcidMedium-ring cyclic etherIntramolecular nucleophilic attack thieme-connect.de
3-Halopropyl-1,3-dioxaneMgCyclobutane derivativeIntramolecular Grignard-type reaction thieme-connect.de

Stability Profile under Diverse Chemical Conditions

Stability towards Basic and Reductive Reagents

A key characteristic of 1,3-dioxepanes, in common with other cyclic acetals like 1,3-dioxanes, is their general stability under basic and reductive conditions. thieme-connect.de This stability makes them effective protecting groups for carbonyl compounds (aldehydes and ketones) or 1,3-diols during synthetic sequences that involve basic reagents or various reduction methods. thieme-connect.de They are stable to a wide range of non-acidic reagents, including organometallic reagents and hydrides. thieme-connect.de For example, they are unaffected by reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) under standard conditions. organic-chemistry.org This robustness allows for selective transformations on other parts of a molecule without affecting the acetal functionality.

Behavior under Oxidative Conditions and Cleavage Pathways

While 1,3-dioxepanes are stable to many oxidizing agents, they can be cleaved under certain oxidative conditions. thieme-connect.de The stability is generally observed with mild, high-valent chromium reagents. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can lead to cleavage of the acetal ring. organic-chemistry.org For instance, some strong oxidation agents may cleave acetals to yield lactones or related cleavage products. organic-chemistry.org An efficient oxidation of various acetals, including 1,3-dioxanes and 1,3-dioxolanes, to esters has been achieved using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as catalysts. organic-chemistry.org Another method involves the use of m-chloroperoxybenzoic acid (MCPBA) for the efficient oxidation of cyclic acetals to provide hydroxy alkyl esters. organic-chemistry.org

Other Significant Transformations (e.g., Transacetalization, Rearrangements)

Beyond simple ring-opening, 1,3-dioxepanes can undergo other important transformations such as transacetalization and rearrangements. Transacetalization is the acid-catalyzed exchange of the diol or carbonyl component of an acetal. mdpi.com This reaction is often used for the formation of 1,3-dioxanes under mild conditions by reacting a 1,3-diol with an existing acetal or ketal. mdpi.com The process is reversible and can be driven to completion by removing one of the products.

Rearrangements of 1,3-dioxepane analogs can lead to structurally diverse products. As mentioned previously, the Lewis acid-catalyzed vinyl acetal rearrangement of 4,5-dihydro-1,3-dioxepines is a significant transformation that yields substituted tetrahydrofurans. nih.gov This reaction highlights how the 1,3-dioxepane framework can serve as a precursor to other heterocyclic systems through skeletal reorganization. The cationic ring-opening polymerization of cyclic acetals like 1,3-dioxolane, a smaller analog, also involves transformations of the acetal linkage, though this typically leads to polymers rather than discrete small molecules. researchgate.net

Stereochemistry and Conformational Analysis of 2 Heptan 3 Yl 1,3 Dioxepane

Conformational Preferences of Seven-Membered 1,3-Dioxepane (B1593757) Rings

The conformational landscape of seven-membered rings, such as 1,3-dioxepane, is notably more complex than that of their six-membered counterparts. These rings are characterized by a high degree of flexibility and the existence of multiple low-energy conformations that can readily interconvert.

Dominant Conformations (Chair, Twist-Chair, Twist-Boat)

The 1,3-dioxepane ring predominantly adopts a variety of non-planar conformations to alleviate torsional and angle strain. The most stable and frequently discussed conformations belong to two main families: the chair and the boat-twist-boat pseudorotational families. Within these families, the primary conformations are the chair (C), twist-chair (TC), and twist-boat (TB).

Computational studies and experimental data from related systems suggest that for the unsubstituted 1,3-dioxepane, the twist-chair conformation is generally the most stable. This preference is attributed to a reduction in unfavorable transannular interactions and eclipsing strain compared to the chair or boat forms. The twist-chair form can exist in a pseudorotational itinerary with the chair conformation often representing an energy maximum.

Table 1: Key Conformations of the 1,3-Dioxepane Ring
ConformationSymmetryRelative Stability
Twist-Chair (TC)C2Generally the most stable
Chair (C)CsOften a transition state
Twist-Boat (TB)C2Higher in energy than TC

Influence of the Bulky Heptan-3-yl Substituent at C2 on Ring Conformation

The introduction of a sterically demanding substituent, such as the heptan-3-yl group, at the C2 position of the 1,3-dioxepane ring is expected to have a profound impact on the conformational equilibrium. In substituted cycloalkanes and related heterocycles, bulky groups preferentially occupy positions that minimize steric hindrance.

For the 1,3-dioxepane ring, the C2 position is unique as it is flanked by two oxygen atoms. A bulky substituent at this position will likely favor conformations where it can reside in a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial-like interactions with the axial protons on other ring carbons. This steric demand would likely further stabilize the twist-chair conformation, where such a pseudo-equatorial placement is possible, over other conformations where the substituent would be forced into a more sterically hindered environment.

Pseudorotational Equilibria in Seven-Membered Heterocycles

Seven-membered rings like 1,3-dioxepane are characterized by low-energy barriers between different conformations, leading to a dynamic equilibrium known as pseudorotation. This process allows the ring to continuously flex and reorient itself, passing through a series of chair and twist-chair or boat and twist-boat conformations. The energy landscape of this pseudorotational circuit is influenced by the substitution pattern on the ring. The presence of the heptan-3-yl group would create a more defined energy minimum, favoring conformations where the substituent is in a sterically favorable position and potentially restricting the pseudorotational freedom of the ring.

Stereoisomerism Introduced by the Heptan-3-yl Moiety

The heptan-3-yl substituent introduces chirality into the 2-(heptan-3-yl)-1,3-dioxepane molecule, leading to the possibility of multiple stereoisomers.

Chiral Centers within the Substituent and their Impact on Overall Stereochemistry

A chiral center, or stereocenter, is a carbon atom that is attached to four different groups. In the heptan-3-yl group, the carbon at the 3-position is a chiral center. This is because it is bonded to a hydrogen atom, an ethyl group (-CH2CH3), a butyl group (-CH2CH2CH2CH3), and the rest of the 1,3-dioxepane ring via the C2 carbon.

Table 2: Analysis of the Chiral Center in the Heptan-3-yl Group
PositionAttached GroupsChirality
C3 of the heptan-3-yl group-H, -CH2CH3, -CH2CH2CH2CH3, -C(O)O- of the dioxepane ringChiral

Diastereomeric and Enantiomeric Relationships

Since the this compound molecule contains a chiral center within its substituent, the molecule as a whole is chiral. This results in the existence of a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

The two enantiomers are:

(R)-2-(heptan-3-yl)-1,3-dioxepane

(S)-2-(heptan-3-yl)-1,3-dioxepane

If there were other chiral centers within the 1,3-dioxepane ring itself (which is not the case for the parent ring), the introduction of the chiral heptan-3-yl group would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Anomeric Effects in 2-Substituted 1,3-Dioxepanes

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two heteroatoms, C2 in this case) to adopt an axial orientation, despite the potential for greater steric hindrance compared to an equatorial orientation. This effect is rationalized by a stabilizing interaction between the lone pair electrons (n) of one of the ring's oxygen atoms and the antibonding orbital (σ) of the C2-substituent bond when they are in an anti-periplanar arrangement (n → σ interaction). ic.ac.ukimperial.ac.uk

In the well-studied six-membered 1,3-dioxane (B1201747) systems, the anomeric effect significantly influences the conformational equilibrium. For instance, 2-alkoxy-1,3-dioxanes show a marked preference for the axial conformation of the alkoxy group, stabilized by this anomeric interaction. thieme-connect.de However, for substituents that are not strongly electronegative, such as alkyl groups, steric factors typically dominate, leading to a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. thieme-connect.de

For the seven-membered 1,3-dioxepane ring, the conformational landscape is considerably more complex than the relatively rigid chair conformation of 1,3-dioxanes. The 1,3-dioxepane ring is more flexible and can exist in several low-energy conformations, such as twist-chair (TC) and twist-boat (TB) forms. This flexibility complicates the analysis of stereoelectronic effects.

In the case of this compound, the substituent at the C2 position is a non-polar alkyl group (heptan-3-yl). This group is not an electronegative substituent and, therefore, is not expected to be stabilized in an axial-like position by a classical anomeric effect. Instead, its conformational preference will be primarily dictated by steric factors. The bulky heptan-3-yl group will seek to occupy a position that minimizes steric strain with the rest of the 1,3-dioxepane ring. In any plausible ring conformation, this would translate to a preference for a pseudo-equatorial or exo orientation over a pseudo-axial or endo orientation.

The magnitude of this preference depends on the specific conformation of the dioxepane ring. The energetic penalty for a pseudo-axial placement of the large alkyl group would arise from transannular interactions (steric hindrance across the ring). Therefore, while the principles of the anomeric effect are fundamental to understanding 2-substituted 1,3-dioxepanes with electronegative groups, for 2-alkyl derivatives like this compound, steric hindrance is the overriding factor that governs its conformational equilibrium.

Table 1: Factors Influencing Substituent Orientation at C2 of 1,3-Dioxacycloalkanes

FactorDescriptionPredominant Effect on this compound
Steric Hindrance Repulsive van der Waals interactions between the substituent and other atoms on the ring, particularly 1,3-diaxial interactions in chair-like conformers.High. The bulky alkyl group strongly disfavors pseudo-axial orientations to avoid steric clashes.
Anomeric Effect A stabilizing n → σ* interaction favoring an axial orientation for electronegative substituents.Negligible. The heptan-3-yl group is not sufficiently electronegative to induce a significant anomeric effect.
Ring Flexibility The ability of the ring to adopt multiple conformations (e.g., twist-chair).High. The seven-membered ring's flexibility allows it to adopt a conformation that best accommodates the large substituent in a pseudo-equatorial position.

Advanced Spectroscopic Techniques for Conformational and Stereochemical Elucidation (e.g., 2D NMR, X-ray Crystallography)

Determining the precise three-dimensional structure and conformational dynamics of this compound requires the use of advanced analytical methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography are the most powerful techniques for this purpose.

2D NMR Spectroscopy

2D NMR provides detailed information about the connectivity and spatial relationships of atoms within a molecule in solution, allowing for the elucidation of its dominant conformation.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to map the spin systems of the heptan-3-yl group and the protons on the dioxepane ring, confirming the molecular framework.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for the unambiguous assignment of all ¹H and ¹³C chemical shifts in the molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying the connection between the heptan-3-yl substituent and the C2 position of the dioxepane ring.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most critical NMR technique for conformational analysis. It detects correlations between protons that are close in space, regardless of whether they are connected through bonds. By analyzing the intensities of NOE cross-peaks, it is possible to determine the relative orientation of protons. For example, strong NOE signals between the proton at C2 and pseudo-axial protons at C4 and C7 of the dioxepane ring would suggest a pseudo-equatorial orientation for the heptan-3-yl group. The absence of such correlations would indicate a different conformation.

Table 2: Hypothetical Key NOESY Correlations for Conformation Assignment of this compound

Proton 1Proton 2Expected NOE Intensity (Pseudo-Equatorial Heptan-3-yl)Conformational Implication
H2 (methine)Pseudo-axial H4/H7StrongH2 is pseudo-axial, placing the heptan-3-yl group in a pseudo-equatorial position.
H2 (methine)Pseudo-equatorial H4/H7Weak/AbsentConfirms the pseudo-axial orientation of H2.
Heptan-3-yl ProtonsRing Protons (e.g., H5, H6)VariesProvides information on the preferred rotamer of the C2-substituent bond.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state. nih.govnih.gov The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern produced when it is irradiated with X-rays.

This technique yields precise data on:

Bond Lengths and Angles: Providing unambiguous confirmation of the molecular structure.

Conformation: Revealing the exact conformation of the 1,3-dioxepane ring (e.g., twist-chair) and the orientation of the heptan-3-yl substituent in the crystal lattice.

Absolute Stereochemistry: If the molecule is chiral and a pure enantiomer is crystallized, anomalous dispersion methods can be used to determine its absolute configuration (R/S). nih.gov

While the solid-state structure may not be identical to the dominant conformation in solution due to crystal packing forces, it provides an invaluable, experimentally determined starting point for computational energy calculations and for interpreting the more complex dynamic data obtained from NMR studies. For a flexible molecule like this compound, a combination of both 2D NMR and X-ray crystallography would offer the most comprehensive understanding of its stereochemistry and conformational behavior.

Computational Chemistry Applications in 1,3 Dioxepane Research

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These calculations provide a detailed picture of the energy landscape of a reaction, allowing for the identification of transition states and the determination of reaction pathways.

The formation and hydrolysis of ketals, such as 2-(Heptan-3-yl)-1,3-dioxepane, are fundamental reactions in organic chemistry. Computational studies on analogous systems, like the hydrolysis of acetamide, demonstrate the power of these methods in identifying the transition state structures. youtube.com By mapping the potential energy surface, the geometry and energy of the transition state can be calculated, providing crucial information about the reaction mechanism. For the acid-catalyzed hydrolysis of a 1,3-dioxepane (B1593757), DFT calculations would typically model the protonation of an oxygen atom, followed by the nucleophilic attack of water and subsequent ring-opening. The transition state for the rate-determining step, often the C-O bond cleavage, can be located and characterized by a single imaginary frequency in the vibrational analysis.

DFT calculations are used to map out the entire reaction pathway for both the formation and hydrolysis of 1,3-dioxepanes. This involves calculating the energies of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. For instance, in the formation of a 1,3-dioxepane from a ketone and a 1,4-diol, computational models can trace the pathway from the initial acid-catalyzed activation of the carbonyl group to the final ring closure. Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state connects the reactant and product minima on the potential energy surface. researchgate.net

Conformational Analysis and Energy Landscapes via Computational Methods

The seven-membered ring of 1,3-dioxepane allows for a variety of conformations. Computational methods are essential for exploring the complex potential energy surface and identifying the most stable conformers.

Studies on similar cyclic systems, such as 1,3-dioxane (B1201747), have shown that chair and twist conformations are the most common. researchgate.netnih.gov For 1,3-dioxepanes, computational analysis using methods like ab initio molecular orbital theory and DFT can predict the relative energies of different conformers. For example, the chair conformer of 1,3-dioxane is significantly more stable than the twist conformer. researchgate.net Similar principles would apply to 1,3-dioxepanes, although the larger ring size introduces more flexibility and potentially a greater number of low-energy conformations like twist-chair and twist-boat forms. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from computational conformational analysis of a substituted 1,3-dioxepane, based on findings for related 1,3-dioxanes. researchgate.net

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angles (°)
Twist-Chair0.0075O1-C2-O3-C4: 65, C2-O3-C4-C5: -80
Twist-Boat1.2020O1-C2-O3-C4: 50, C2-O3-C4-C5: 75
Chair2.505O1-C2-O3-C4: -60, C2-O3-C4-C5: 70

Note: This table is illustrative and based on general principles for similar cyclic ethers.

The presence of a substituent, such as the heptan-3-yl group at the C2 position, significantly influences the conformational preferences of the 1,3-dioxepane ring. Computational studies on substituted 1,3-dioxanes have shown that bulky substituents generally prefer to occupy an equatorial position to minimize steric strain. thieme-connect.de For this compound, the heptan-3-yl group would be expected to favor an equatorial or pseudo-equatorial orientation in the most stable conformations. DFT calculations can quantify the energy difference between axial and equatorial substitution, known as the A-value, which is a measure of the conformational preference.

Theoretical Studies on Reactivity and Selectivity

Computational chemistry also provides valuable insights into the reactivity and selectivity of 1,3-dioxepanes. By analyzing the electronic structure of the molecule, it is possible to predict how it will behave in chemical reactions.

DFT-based reactivity indices, such as the Fukui functions and the dual descriptor, can identify the most electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting the regioselectivity of reactions. For example, in an acid-catalyzed reaction, the analysis of the molecular electrostatic potential (MEP) would show the most likely sites for protonation. Furthermore, frontier molecular orbital (FMO) theory, based on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to explain and predict the outcomes of pericyclic reactions involving the 1,3-dioxepane ring or its substituents.

Computational Modeling of Polymerization Processes involving 1,3-Dioxepanes

Computational chemistry provides a powerful lens for examining the nuanced mechanisms of polymerization reactions at the molecular level. For 1,3-dioxepanes, these computational approaches offer significant insights into their ring-opening polymerization (ROP), a prevalent method for synthesizing polyacetals. Although specific computational data for this compound is not extensively available in peer-reviewed literature, the established methodologies applied to analogous cyclic acetals and esters can be used to delineate potential research avenues for this compound.

For a substituted 1,3-dioxepane like this compound, computational modeling could prove indispensable in several critical areas:

Elucidation of Reaction Mechanisms: DFT calculations are capable of mapping the detailed mechanistic steps of cationic ring-opening polymerization (CROP), a primary technique for the polymerization of cyclic acetals. researchgate.net This encompasses the modeling of the initiation, propagation, and termination phases of the reaction. These calculations can aid in identifying the most probable reaction pathway and the structures of crucial intermediates, such as the active chain end.

Analysis of Substituent Effects: The sizable 2-(Heptan-3-yl) group is anticipated to exert a considerable steric and electronic influence on the polymerization characteristics. Computational models can quantify these effects by calculating the ring strain of the substituted monomer in comparison to the unsubstituted 1,3-dioxepane. Moreover, simulations can forecast how the substituent alters the stability of the propagating species and the activation barriers associated with monomer addition.

Prediction of Polymer Properties: Molecular modeling techniques can be employed to forecast the properties of the resultant polymer, including its chain conformation, flexibility, and intermolecular interactions. This information is highly valuable for the rational design of materials with tailored properties.

To demonstrate the type of data that can be generated through such computational investigations, the following table presents hypothetical thermodynamic and kinetic parameters for the cationic ROP of a generic substituted 1,3-dioxepane. It is crucial to understand that this data is illustrative and not derived from actual experimental or computational findings for this compound.

Hypothetical Computational Data for Cationic ROP of a Substituted 1,3-Dioxepane

Disclaimer: The data presented in this table is purely hypothetical and intended for illustrative purposes only. It does not represent actual experimental or calculated values for any specific compound.

ParameterUnsubstituted 1,3-Dioxepane2-Substituted 1,3-Dioxepane
Ring Strain (kcal/mol)5.26.8
Enthalpy of Polymerization (ΔHp, kcal/mol)-4.5-5.9
Activation Energy of Initiation (Ea,init, kcal/mol)15.317.1
Activation Energy of Propagation (Ea,prop, kcal/mol)12.814.5
Gibbs Free Energy of Polymerization (ΔGp, kcal/mol)-2.1-3.0

A table populated with actual computational data would offer valuable insights. For example, a higher calculated ring strain in the substituted monomer would indicate a stronger thermodynamic impetus for polymerization. In a similar vein, disparities in activation energies would account for variations in polymerization kinetics.

Applications in Advanced Organic Synthesis

Role as Protecting Groups for Carbonyl Functionality and Diols

The primary role of 1,3-dioxepanes in organic synthesis is as a protecting group for both carbonyl compounds (aldehydes and ketones) and 1,3-diols. The formation of the 2-(heptan-3-yl)-1,3-dioxepane structure is a reversible process that masks the reactivity of these functional groups, allowing for chemical transformations on other parts of a molecule without unintended side reactions.

Formation and Stability:

The this compound is formed by the acid-catalyzed reaction of 3-heptanone (B90015) with 1,4-butanediol (B3395766). The equilibrium is typically driven towards the product by the removal of water. Conversely, the protection of 1,4-butanediol can be achieved by reacting it with 3-heptanone.

The stability of the 1,3-dioxepane (B1593757) ring is comparable to other cyclic acetals, such as the more common 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings). Generally, cyclic acetals are stable to a wide range of conditions, including basic, nucleophilic, and reductive environments. thieme-connect.de However, they are sensitive to acidic conditions, which facilitates their removal.

Chemoselective Protection in Multifunctional Molecules

In a molecule with multiple functional groups, the formation of a 1,3-dioxepane can be highly chemoselective. For instance, in a compound containing both a ketone and an ester, the ketone can be selectively protected as a 1,3-dioxepane because ketones are generally more reactive towards diols under acidic conditions than esters. This allows for subsequent reactions, such as the reduction of the ester, to be carried out without affecting the ketone.

Furthermore, the choice of diol can influence selectivity. While 1,2-diols and 1,3-diols are more commonly used to form 1,3-dioxolanes and 1,3-dioxanes respectively, 1,4-butanediol can be used to protect carbonyls when specific stability or steric properties are required. The larger ring size of the 1,3-dioxepane may offer different conformational biases and steric hindrance compared to smaller ring acetals, which can be exploited in complex syntheses.

Strategies for Controlled Deprotection

The removal of the 1,3-dioxepane protecting group is typically achieved by acid-catalyzed hydrolysis, which regenerates the carbonyl and the diol. organic-chemistry.org The reaction is driven by the presence of excess water. A variety of acidic conditions can be employed, ranging from aqueous mineral acids to Lewis acids in the presence of a water source.

The reactivity of the 1,3-dioxepane towards deprotection can be modulated by the reaction conditions, allowing for selective removal in the presence of other acid-sensitive groups. For instance, milder acidic conditions might cleave a more labile protecting group while leaving the 1,3-dioxepane intact. Conversely, more forcing conditions would remove the 1,3-dioxepane. This orthogonality is a key principle in the strategic planning of complex organic syntheses.

Reaction Typical Reagents and Conditions Selectivity
Protection 3-Heptanone, 1,4-butanediol, catalytic acid (e.g., p-TsOH), Dean-Stark trapAldehydes and ketones over esters
Deprotection Aqueous acid (e.g., HCl, H₂SO₄), acetone/water with acid catalystCan be tuned by acid strength and temperature
Chemoselective Deprotection Mild acidic conditions (e.g., PPTS in acetone/water)Allows for selective removal in the presence of more robust protecting groups

Use as Chiral Auxiliaries and Building Blocks for Asymmetric Synthesis

While this compound itself is achiral, the 1,3-dioxepane scaffold can be derived from chiral diols or can be used to introduce chirality. In such cases, these structures can serve as chiral auxiliaries or chiral building blocks in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

The synthesis of chiral, non-racemic 4,5-dihydro-1,3-dioxepines has been reported, which can be subsequently hydrogenated to yield chiral saturated 1,3-dioxepanes. nih.govrsc.org If a chiral version of this compound were synthesized, for example, by using a chiral 1,4-diol, the chiral environment created by the dioxepane ring could influence the stereoselectivity of reactions at or near the ring. The bulky heptan-3-yl group would likely play a significant role in the steric directing effects.

For instance, if a prochiral center is present elsewhere in the molecule, the chiral 1,3-dioxepane could direct the approach of a reagent to one face of the molecule over the other, leading to the formation of one enantiomer in excess. After the desired stereocenter is set, the auxiliary can be removed by hydrolysis.

Intermediates in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, the 1,3-dioxepane ring system can be a key intermediate in the synthesis of complex organic molecules, including natural products. rsc.orgunibas.ch

Construction of Carbon Skeletons and Functional Group Interconversions

The formation of a 2-substituted 1,3-dioxepane can be a strategic step in the construction of a larger carbon skeleton. Once formed, the molecule can be elaborated, and the subsequent cleavage of the dioxepane ring can reveal a carbonyl and a diol at a later stage in the synthesis. This strategy is particularly useful when the carbonyl or diol functionality would be incompatible with earlier reaction steps.

Furthermore, the oxygen atoms of the 1,3-dioxepane can direct the stereochemistry of nearby reactions, such as epoxidations or hydrogenations, through chelation control with a metal catalyst.

Regioselective Manipulation of Polyols, e.g., in Carbohydrate Chemistry

In the context of polyols, such as carbohydrates, the formation of cyclic acetals is a powerful tool for differentiating between multiple hydroxyl groups. While 1,3-dioxanes (protecting 1,3-diols) are more common in carbohydrate chemistry, the principles can be extended to 1,3-dioxepanes for the protection of 1,4-diols.

Applications in Polymer Chemistry

2-Methylene-1,3-Dioxepane (B1205776) as a Monomer Precursor for Degradable Polymers

2-Methylene-1,3-dioxepane (MDO) is a key cyclic ketene (B1206846) acetal (B89532) monomer used in the synthesis of degradable polymers. researchgate.net It serves as an alternative route to producing polymers like poly(ε-caprolactone) (PCL) through radical polymerization mechanisms. nih.gov This approach is valuable for incorporating degradability into conventional vinyl polymers by introducing ester linkages into their carbon-based backbones. nih.gov

The free-radical polymerization of MDO involves the addition of a radical to the carbon-carbon double bond. nih.gov This initial step is followed by propagation, which can proceed through different pathways. nih.gov The polymerization is typically initiated by conventional radical initiators like azodiisobutyronitrile (AIBN) or di-t-butyl peroxide (DTBP). nih.gov Studies have shown that the polymerization of MDO can proceed with a quantitative ring opening to form poly(ε-caprolactone). acs.orgacs.org

The radical polymerization of cyclic ketene acetals such as MDO can proceed via two main routes: a ring-opening pathway that produces a polyester (B1180765), or a ring-retaining pathway that results in a polyacetal. acs.orgacs.org The extent to which ring-opening occurs is influenced by factors like the ring size and the presence of substituents. acs.orgacs.org For the seven-membered MDO monomer, the radical polymerization has been reported to proceed with 100% ring opening, yielding poly(ε-caprolactone). acs.orgacs.orgcmu.edu This complete ring-opening is attributed to the stability of the resulting ring-opened radical and the strain of the seven-membered ring. nih.gov While the homopolymerization of MDO leads to quantitative ring opening, some instances of ring retention have been noted during its copolymerization with certain vinyl polymers. researchgate.net

MDO can be copolymerized with a variety of conventional vinyl monomers, which allows for the introduction of ester groups into the backbones of vinyl polymers. researchgate.net This process has been successfully demonstrated with monomers such as methyl methacrylate (B99206) (MMA), vinyl acetate (B1210297) (VAc), and styrene. nih.govresearchgate.net The copolymerization behavior is described by reactivity ratios, which indicate the relative tendency of a growing polymer chain to add a monomer of the same species versus the comonomer. Due to the generally low reactivity of cyclic ketene acetals, their copolymerization with vinyl monomers can be challenging. researchgate.net

Interactive Table: Reactivity Ratios for the Copolymerization of 2-Methylene-1,3-dioxepane (MDO, M1) with Various Vinyl Monomers (M2)

Comonomer (M2) r1 (MDO) r2 (Monomer) Reference
Vinyl Acetate (VAc) 0.14 1.89 researchgate.netrsc.orgchem960.com
Methyl Methacrylate (MMA) 0.057 34.12 cmu.edu
Styrene 0.021 22.6 researchgate.net

Note: Conflicting reactivity ratios have been reported in the literature for some monomer pairs, which may be due to different experimental conditions or characterization methods. researchgate.net

A significant advantage of using MDO in copolymerizations is the ability to strategically insert ester linkages into the otherwise all-carbon backbone of vinyl polymers. researchgate.netnih.gov This incorporation of ester functionalities creates points of weakness in the polymer chain that are susceptible to hydrolysis. This process imparts degradability to materials that are traditionally non-degradable. nih.gov The resulting copolymers combine the properties of the vinyl polymer with the potential for degradation, which is crucial for developing more environmentally benign plastics and materials for biomedical applications. nih.govresearchgate.net

Besides radical polymerization, 1,3-dioxepanes can also be polymerized through a cationic ring-opening mechanism. cdnsciencepub.com This process is typically initiated by protonic acids like triflic acid. acs.orgepa.gov However, cationic polymerization of cyclic acetals is often complicated by side reactions, such as transfer to the polymer, which can lead to the formation of small rings and a broad molecular weight distribution. cdnsciencepub.comrsc.org Researchers have investigated methods to achieve "living" polymerization conditions, where these side reactions are minimized, allowing for control over the polymer's molecular weight. cdnsciencepub.com The use of initiators like triflic anhydride (B1165640) has shown promise in preparing poly(1,3-dioxepane) with controlled molecular weights and a smaller fraction of oligomeric side products. cdnsciencepub.com

Radical Ring-Opening Polymerization (rROP) Mechanisms

Design and Synthesis of Biodegradable Polymeric Materials

The ability to synthesize polymers with degradable linkages through methods like ring-opening polymerization is fundamental to the design of new biodegradable materials. cmu.edu By utilizing monomers such as MDO, it is possible to create polymers that break down into non-harmful substances, addressing concerns about plastic pollution. researchgate.net The synthesis can be tailored to control the rate of degradation by adjusting the density of ester linkages within the polymer backbone. This is achieved by controlling the feed ratio of MDO and the comonomer during copolymerization. researchgate.net These materials are being developed for a wide range of applications, from environmentally friendly plastics to advanced materials for tissue engineering and drug delivery systems. semanticscholar.orgusf.eduelsevierpure.com The synthesis of such polymers from renewable biomass resources is also an active area of research, aiming to create a more sustainable life cycle for polymeric materials. researchgate.net

Correlation between Substituent Structure and Polymer Degradability

The degradability of polymers derived from 2-substituted-1,3-dioxepanes is intrinsically linked to the chemical nature of the substituent at the 2-position. In the case of 2-(heptan-3-yl)-1,3-dioxepane, the heptan-3-yl group is a moderately bulky and hydrophobic alkyl substituent. The influence of such a substituent on polymer degradability can be understood through its steric and electronic effects on the susceptibility of the adjacent ester linkages in the polymer backbone to hydrolysis.

Generally, the rate of hydrolysis of the ester groups is influenced by the steric hindrance around the carbonyl group. A bulky substituent, such as the heptan-3-yl group, can sterically hinder the approach of water molecules or hydrolytic enzymes to the ester linkage, thereby slowing down the degradation process. This is in contrast to polymers derived from dioxepanes with smaller substituents, which would be expected to degrade more rapidly under similar conditions.

The table below illustrates the conceptual effect of substituent size on the degradation of poly(1,3-dioxepane)s, based on general principles of polymer chemistry.

Substituent at 2-positionRelative BulkinessExpected Relative Rate of Hydrolytic Degradation
HydrogenLowHigh
MethylModerateMedium
Heptan-3-yl High Low
tert-ButylVery HighVery Low

This table is illustrative and based on established principles of steric hindrance in polymer degradation. Actual rates would require experimental verification.

Chemical and Enzymatic Hydrolysis of Dioxepane-Derived Polymers

The degradation of polymers derived from this compound proceeds through the hydrolysis of the ester bonds that are formed in the polymer backbone during ring-opening polymerization. This hydrolysis can be mediated by chemical agents (e.g., acids or bases) or by enzymes.

Chemical Hydrolysis:

Under acidic or alkaline conditions, the ester linkages in the polymer backbone are susceptible to cleavage. rsc.orgresearchgate.netresearchgate.net The mechanism involves the nucleophilic attack of a water molecule (in acidic hydrolysis) or a hydroxide (B78521) ion (in alkaline hydrolysis) on the carbonyl carbon of the ester group. The rate of chemical hydrolysis is dependent on several factors, including pH, temperature, and the chemical structure of the polymer. For polymers derived from this compound, the bulky side group is expected to slow the rate of both acid- and base-catalyzed hydrolysis due to steric hindrance.

Research on related degradable copolymers, such as those of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate, has shown that these materials can be readily degraded in both acidic and alkaline solutions. rsc.org The degradation process leads to a decrease in the molecular weight of the polymer as the polymer chains are broken down into smaller fragments.

Enzymatic Hydrolysis:

Enzymatic hydrolysis is a key process in the biodegradation of these polymers in biological environments. Enzymes such as esterases and lipases can catalyze the cleavage of the ester bonds in the polymer backbone. mdpi.com The efficiency of enzymatic degradation is highly dependent on the ability of the enzyme's active site to accommodate the polymer chain.

The presence of the heptan-3-yl substituent would likely have a significant impact on the rate of enzymatic hydrolysis. The size and shape of this substituent may sterically hinder the binding of the polymer to the active site of the enzyme, leading to a slower rate of degradation compared to polymers with smaller or more flexible side chains. However, the hydrophobicity of the heptan-3-yl group might also promote binding to the hydrophobic active sites of certain lipases, potentially enhancing the degradation rate in specific enzymatic systems.

The following table summarizes the expected influence of the heptan-3-yl substituent on the hydrolysis of the corresponding polymer.

Hydrolysis TypeKey FactorsExpected Effect of Heptan-3-yl Substituent
Chemical (Acid/Base) pH, Temperature, Steric HindranceSlower rate due to steric hindrance around the ester linkage.
Enzymatic Enzyme Specificity, Steric Hindrance, HydrophobicityPotentially slower rate due to steric hindrance at the enzyme's active site, but could be enhanced by specific hydrophobic interactions.

Biological Relevance and Biomedical Research Scaffolds

Occurrence of 1,3-Dioxepane (B1593757) Frameworks in Naturally Occurring Compounds

The seven-membered oxepane (B1206615) ring is a recurring structural feature in a diverse array of natural products, particularly those isolated from marine organisms. nih.gov These organisms, including sponges, corals, and marine fungi, produce polyfunctionalized cyclic ethers with significant biological activities. nih.gov The presence of the oxepane moiety is often crucial to the molecule's therapeutic properties, which include anticancer, antibacterial, and antifungal activities. nih.gov

Several classes of marine-derived natural products incorporate the oxepane core. For instance, the sodwanones, a family of marine triterpenes, feature an oxepane-cycloalkane moiety and have demonstrated cytotoxic activity against various cancer cell lines, including lung, esophageal, and ovarian cancer cells. nih.gov Fungi are also a source of oxepane-containing compounds; oxepinamides and protuboxepins, isolated from marine fungus species, have shown antibacterial and antifungal properties. nih.gov

The structural diversity of these natural products highlights the versatility of the oxepane framework as a foundation for complex molecular architectures with potent bioactivity.

Compound ClassExample CompoundNatural SourceReported Biological Activity
Marine TriterpenesSodwanone AMarine SpongeCytotoxic against lung, esophageal, and ovarian cancer cell lines nih.gov
OxepinamidesNot specifiedMarine Fungus (Aspergillus sp.)Antibacterial, Antifungal nih.gov
ProtuboxepinsProtuboxepin AMarine Fungus (Aspergillus sp.)Antibacterial, Antifungal nih.gov
Table 1: Examples of Naturally Occurring Compounds with an Oxepane Framework.

Exploration of 1,3-Dioxepane Derivatives as Scaffolds for Bioactive Molecules

Inspired by the prevalence of the oxepane motif in bioactive natural products, medicinal chemists have explored 1,3-dioxepane and its derivatives as scaffolds for the development of new therapeutic agents. nih.gov The seven-membered ring is considered a promising structural template for drug discovery. researchgate.net Synthetic strategies have been developed to create libraries of diverse oxepane-based compounds for biological screening. nih.gov

One notable area of research involves the synthesis of functionalized polyesters through the copolymerization of 2-methylene-1,3-dioxepane (B1205776). These polymers are designed to be degradable and possess active functional groups, making them suitable for biomedical applications such as tissue engineering and drug delivery. nih.gov For example, these copolymers can be modified by covalently attaching bioactive molecules like heparin, which can enhance the osteogenic differentiation of stem cells, demonstrating their potential in creating personalized implants. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For oxepane-based scaffolds, these studies involve systematically modifying the structure and assessing the impact on efficacy. A biology-oriented synthesis approach has been used to create collections of mono-, bi-, and tricyclic oxepanes that mimic the core structures of natural products. nih.gov

By screening these synthetic oxepane libraries, researchers can identify compounds with desired biological effects and delineate a structure-activity relationship. For example, a screening of an oxepane collection identified a small-molecule activator of the Wnt signaling pathway, a critical pathway in cell differentiation and tissue regeneration. nih.gov Subsequent SAR studies on this hit compound revealed that specific modifications at various positions on the oxepane scaffold could enhance or reduce its activity. For instance, it was found that N-phenyl analogues at a particular position activated the Wnt pathway to a greater extent, while introducing a methyl substituent at another position reduced activity. nih.gov This iterative process of synthesis and biological evaluation allows for the refinement of the scaffold to produce more potent and selective drug candidates.

The 1,3-dioxepane framework holds significant potential as a functional motif in the broader fields of chemical biology and drug design. Its structural characteristics—a flexible seven-membered ring with two ether linkages—can influence a molecule's conformational properties and its ability to interact with biological targets. The oxepane core is considered a "privileged" scaffold because it is found in numerous natural products with diverse bioactivities. nih.govresearchgate.net

This recurring motif is a valuable starting point for designing compound libraries aimed at modulating specific biological pathways. nih.gov The development of robust synthetic methods, such as ring-closing metathesis, has made a wide variety of oxepane structures accessible for investigation. nih.gov Furthermore, derivatives like 2-methylene-1,3-dioxepane serve as versatile monomers for creating biodegradable functional polyesters, which act as platforms for constructing polymeric prodrugs for intracellular drug delivery. nih.gov The ability to control the physical and chemical properties of these polymers by adjusting monomer ratios makes the 1,3-dioxepane motif a valuable tool for creating advanced materials for biomedical applications. nih.gov

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of 1,3-dioxepanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,4-diol. Future research will likely focus on enhancing the efficiency and sustainability of these methods.

A key area of development is the exploration of novel catalytic systems that are more environmentally friendly and reusable. This includes the use of solid acid catalysts, which can be easily separated from the reaction mixture, minimizing waste. Furthermore, photo-organocatalytic methods are emerging as a green alternative for acetalization. rsc.org These methods utilize a photocatalyst and a light source, often operating under mild conditions with high efficiency. rsc.org

Another important aspect of sustainable synthesis is the reduction or replacement of hazardous organic solvents. Research into solvent-free reaction conditions or the use of greener solvents, such as bio-based alternatives, is crucial. For instance, 1,3-dioxolane (B20135) compounds, structurally similar to 1,3-dioxepanes, have been investigated as biobased reaction media. rsc.org The development of aqueous synthetic routes is also a significant goal, although challenges related to the hydrolytic stability of acetals in acidic aqueous media need to be overcome. researchgate.net

Future methodologies will be increasingly evaluated based on green chemistry metrics to ensure they are not only efficient in terms of yield but also in minimizing environmental impact. nih.gov

ParameterTraditional SynthesisFuture Sustainable Synthesis
Catalyst Homogeneous mineral acids (e.g., HCl, H2SO4)Heterogeneous solid acids, photocatalysts, biocatalysts
Solvent Volatile organic solvents (e.g., toluene (B28343), hexane)Green solvents (e.g., bio-based solvents, ionic liquids), solvent-free conditions, water
Energy Input Often requires heatingMilder reaction conditions, use of light energy
Byproducts Acidic waste, solvent wasteMinimized waste, recyclable catalysts and solvents
Atom Economy Generally goodOptimized for maximum atom economy

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of 2-(Heptan-3-yl)-1,3-dioxepane and related compounds. Future research will increasingly employ advanced in situ spectroscopic techniques to probe the intricate details of the acetal (B89532) formation process in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be utilized to monitor the concentrations of reactants, intermediates (such as hemiacetals), and products throughout the course of the reaction. researchgate.net This allows for the elucidation of reaction kinetics and the identification of rate-determining steps. The conversion of the carbonyl group to the acetal can be followed by the disappearance of the characteristic carbonyl peak in the FTIR spectrum. researchgate.net

UV-vis spectroscopy can also be a valuable tool for studying the formation of hemiacetals, particularly when coupled with theoretical calculations. acs.org These in situ methods provide a more dynamic and detailed picture of the reaction mechanism compared to traditional offline analysis. The insights gained from these studies can inform the design of more efficient catalysts and the optimization of reaction conditions.

Spectroscopic TechniqueInformation Gained
In Situ FTIR Real-time monitoring of reactant consumption and product formation, identification of key functional group transformations (e.g., disappearance of C=O stretch). researchgate.net
In Situ NMR Structural elucidation of intermediates (e.g., hemiacetals), determination of reaction kinetics and pathways. researchgate.net
In Situ UV-Vis Observation of the formation of intermediates, particularly in reactions involving chromophoric species. acs.org
Raman Spectroscopy Complementary vibrational information to FTIR, useful for aqueous systems.

Expansion of Applications in Green Chemistry and Catalysis

The inherent properties of the 1,3-dioxepane (B1593757) functionality make it a valuable tool in the advancement of green chemistry and catalysis. One of the most well-established roles of acetals is as protecting groups for carbonyls and diols in organic synthesis. thieme-connect.demasterorganicchemistry.com Future research will focus on developing acetal protecting groups that can be introduced and removed under even milder and more selective conditions, further enhancing their utility in complex molecule synthesis.

Moreover, the principles of green chemistry encourage the use of renewable feedstocks. The synthesis of 1,3-dioxepanes can be designed to utilize bio-based aldehydes, ketones, and diols, contributing to a more sustainable chemical industry.

In the realm of catalysis, chiral 1,3-dioxepanes have potential applications as ligands in asymmetric catalysis. thieme-connect.de The development of novel chiral 1,3-dioxepane-based ligands could lead to highly enantioselective transformations, which are crucial in the pharmaceutical and fine chemical industries. The selective conversion of renewable biofuels into value-added products is another area where acetal chemistry plays a role, with research exploring the electrocatalytic oxidation of ethanol (B145695) to ethyl acetate (B1210297) via hemiacetal intermediates. acs.orgacs.org

Exploration of Novel Functional Materials and Molecular Devices

The 1,3-dioxepane ring system can be incorporated into polymeric structures to create novel functional materials with a wide range of potential applications. The radical ring-opening polymerization (rROP) of derivatives like 2-methylene-1,3-dioxepane (B1205776) (MDO) has been shown to produce biodegradable polyesters. rsc.orgrsc.orgresearchgate.net

Future research in this area will likely focus on the synthesis of functional copolymers and terpolymers of MDO with other monomers to create materials with tailored properties. rsc.orgrsc.orgresearchgate.net For example, the incorporation of hydrophilic and functional monomers can lead to the formation of amphiphilic polymers that self-assemble into micelles or nanoparticles for applications in drug delivery. rsc.orgrsc.orgresearchgate.net The biodegradability of the polyester (B1180765) backbone makes these materials particularly attractive for biomedical applications. rsc.orgrsc.orgresearchgate.net

Furthermore, the development of recyclable polymers is a major goal in materials science. Poly(acetal-ester)s containing non-cyclic acetal units have been shown to be chemically recyclable under mild acidic conditions. rsc.org Future investigations could explore the incorporation of the 1,3-dioxepane motif into polymer backbones to design new classes of recyclable materials. The ability to tune the properties of these polymers by varying the structure of the diol and dicarboxylate monomers opens up possibilities for creating a wide range of sustainable materials. rsc.org

Polymer TypeKey FeaturesPotential Applications
Polyesters from MDO Biodegradable, functionalizableDrug delivery systems, tissue engineering scaffolds. rsc.orgrsc.orgresearchgate.net
Poly(acetal-ester)s Chemically recyclable, potentially bio-basedSustainable plastics, coatings, and adhesives. rsc.org
Functional Copolymers Tunable properties (e.g., hydrophilicity, responsiveness)Smart materials, sensors, stimuli-responsive drug release. rsc.orgrsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(Heptan-3-yl)-1,3-dioxepane, and how can reaction yields be optimized?

The compound is synthesized via a two-step process:

Aldol condensation : Butyraldehyde undergoes base-catalyzed aldol condensation to form 2-ethylhexanal.

Cyclization with ethylene glycol : The resulting aldehyde reacts with ethylene glycol under acid catalysis to form the cyclic acetal (1,3-dioxepane ring).

Catalytic hydrogenation : A final step using Raney nickel as a catalyst ensures reduction of any unsaturated intermediates .

Yield optimization strategies include:

  • Controlling reaction temperature and pH during aldol condensation to minimize side products.
  • Using excess ethylene glycol to drive cyclization to completion.
  • Confirming purity via distillation or chromatography, as impurities from incomplete reactions can reduce yields .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Boiling point : ~154°C (similar to 2-methyl-1,3-dioxepane derivatives) .
  • Density : ~0.919 g/cm³, influencing solvent selection for reactions .
  • LogP : ~1.16, indicating moderate hydrophobicity, which affects partitioning in biphasic systems .
  • Refractive index : 1.405, useful for monitoring reaction progress via polarimetry .

These parameters guide solvent choices (e.g., non-polar media for radical polymerizations) and purification methods (e.g., distillation for high-boiling fractions).

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in polymerization?

The seven-membered 1,3-dioxepane ring exhibits pseudorotational dynamics , allowing multiple chair-like and twist-boat conformers. This flexibility:

  • Reduces ring strain compared to smaller cyclic ethers (e.g., oxirane), lowering polymerization driving force .
  • Impacts copolymerization behavior: Higher conformational entropy slows propagation kinetics in ring-opening polymerizations (ROPs) .

Q. Methodological Insight :

  • Use variable-temperature NMR to study ring-flipping barriers.
  • Apply molecular mechanics simulations (e.g., MM2/MM3 force fields) to predict dominant conformers under reaction conditions .

Q. What thermodynamic parameters govern the ring-opening polymerization (ROP) of this compound?

ROP thermodynamics for 1,3-dioxepane derivatives are characterized by:

MonomerRing SizeΔH (kJ/mol)ΔS (J/mol·K)
2-Methyl-1,3-dioxepane7-membered-8.8-37.2
1,3-Dioxepane7-membered-15.1-48.1

Key findings:

  • The heptan-3-yl substituent increases steric hindrance, reducing enthalpy release (ΔH) compared to unsubstituted 1,3-dioxepane.
  • Negative entropy (ΔS) reflects decreased disorder due to ring-opening .

Q. Experimental Design :

  • Use dilatometry or calorimetry to measure ΔH/ΔS under controlled initiator systems (e.g., cationic or radical).
  • Compare with computational models (e.g., DFT) to validate substituent effects .

Q. How can this compound be incorporated into degradable copolymer systems?

The compound’s radical ring-opening polymerization (RROP) capability enables synthesis of hydrolyzable polyesters:

  • Mechanism : RROP of 2-methylene-1,3-dioxepane derivatives generates ester linkages via radical intermediates .
  • Copolymer Design :
    • Combine with methacrylate monomers (e.g., methyl methacrylate) to tune degradation rates.
    • Use chain-transfer agents (e.g., thiols) to control molecular weight distribution .

Q. Methodological Note :

  • Monitor copolymer composition via <sup>1</sup>H NMR (ester proton integration at δ 4.2–4.5 ppm).
  • Assess degradation profiles using accelerated hydrolysis (pH 7.4 buffer, 37°C) with GPC analysis .

Q. Why does this compound exhibit low reactivity in cationic polymerization compared to oxirane?

The reduced ring strain in seven-membered 1,3-dioxepane derivatives (vs. three-membered oxirane) decreases thermodynamic driving force for polymerization. Key factors:

  • Ring strain energy : ~15–20 kJ/mol for 1,3-dioxepane vs. ~115 kJ/mol for oxirane .
  • Steric effects : The heptan-3-yl group hinders electrophilic attack by cationic initiators (e.g., BF3·OEt2).

Q. Experimental Strategy :

  • Activate monomers with stronger initiators (e.g., triflic acid) or elevated temperatures.
  • Study chain propagation via <sup>13</sup>C NMR kinetics to identify rate-limiting steps .

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